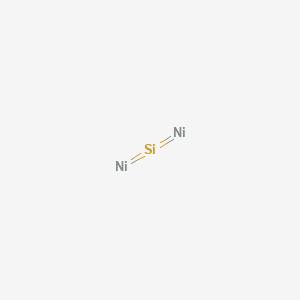

Nickel silicide (Ni2Si)

Übersicht

Beschreibung

Nickel silicide (Ni2Si) is an intermetallic compound of nickel and silicon . It’s important in microelectronics as it forms at junctions of nickel and silicon . Additionally, thin layers of nickel silicides may have application in imparting surface resistance to nickel alloys .

Synthesis Analysis

Nickel silicide can be synthesized through various methods. One method involves the use of post-metallization annealing treatments in an inert atmosphere on the metal/semiconductor junction . The presence of Ni2Si and NiSi crystalline phases are observed at low temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . Another method involves reacting a nickel (ii) salt and sodium silicide Na4Si4 in the molten LiI–KI inorganic eutectic salt mixture .Molecular Structure Analysis

The crystal structures of Ni–Si compounds have been investigated at pressures of 0–350 GPa . Two high Ni-content Ni5Si and Ni6Si compounds with 12-coordination Si bonded with Ni were discovered, both showing strong chemical stability in the Earth’s core .Chemical Reactions Analysis

The physical properties of the Ni/Si interface are strongly influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing (PMA) treatments performed . The role of Ni/Si interfaces was further demonstrated by electrical investigation of the fabricated structures .Physical And Chemical Properties Analysis

Nickel silicide has a molar mass of 145.473 g/mol, a density of 7.40 g/cm3, and a melting point of 1,255 °C . It has a crystal structure that is orthorhombic, with a space group of Pnma, No. 62 . Nickel silicides are generally chemically and thermally stable .Wissenschaftliche Forschungsanwendungen

Microelectronics

Nickel silicides are important in microelectronics as they form at junctions of nickel and silicon . They are used to reduce the contact resistance between the Si substrates and electrodes in CMOS structures, and to improve gate sheet resistance and poly depletion in gates .

Coatings for Nickel-based Superalloys and Stainless Steel

Nickel silicides have potential as coatings for nickel-based superalloys and stainless steel, due to their corrosion, oxidation, and wear resistance .

Hydrogenation Catalyst

NiSi has been investigated as a hydrogenation catalyst for unsaturated hydrocarbons .

Phase Transition and Electrical Properties

An experimental study concerning the effects of post-metallization annealing treatments in inert atmosphere on the metal/semiconductor junction has been assessed . Both Schottky and ohmic contacts on n-type Si substrates using Ni and nickel silicide as gate electrode have been fabricated and a correlation between their microstructure changes and the electrical parameters has been realized .

Synthesis of Single-crystalline δ-Ni2Si Nanowires

Single-crystalline δ-Ni2Si nanowires have been synthesized via chemical vapor deposition method using NiCl2·6H2O as a single-source precursor . These nanowires show a classic ferromagnetic characteristic, which demonstrates promising potential applications for field emitters, magnetic storage, and biological cell separation .

High-Temperature Structural Ceramics

Nickel silicide can be used in high-temperature structural ceramics. It can withstand high temperatures and maintain its structural integrity, making it suitable for applications that require materials to withstand high temperatures .

Ceramic Matrix Composites (CMCs)

Nickel silicide can be used in ceramic matrix composites (CMCs). These are materials composed of a ceramic matrix and a secondary material like nickel silicide. The addition of nickel silicide can enhance the properties of the composite .

Thermal Spray Coatings

Nickel silicide can be used in thermal spray coatings. These coatings are applied to materials to improve their surface properties, such as resistance to wear, heat, and corrosion .

Ferrofluids

The as-prepared single phase Ni2Si nanoparticles can find applications in ferrofluids. Ferrofluids are liquids that become strongly magnetized in the presence of a magnetic field .

Imaging and Magnetic Separation

Nickel silicide nanoparticles can be used in imaging and magnetic separation due to their special magnetic behavior depending on the applied temperature .

Ultra-high-temperature Ceramics (UHTCs)

Nickel silicide can be used in ultra-high-temperature ceramics (UHTCs). These ceramics can withstand extremely high temperatures, making them suitable for applications such as rocket nozzles and scramjet components .

Plasma Spray Wear-resistant Coating Solutions

Nickel silicide can be used in plasma spray wear-resistant coating solutions. These coatings are applied to materials to improve their surface properties, such as resistance to wear, heat, and corrosion .

PTA Welding Powder and PTA Cladding

Nickel silicide can be used in PTA (Plasma Transferred Arc) welding powders and PTA cladding. These applications take advantage of the high melting point and thermal stability of nickel silicide .

Ceramic Coatings

Nickel silicide can be used in ceramic coatings. These coatings are applied to materials to improve their surface properties, such as resistance to wear, heat, and corrosion .

Thermal Protection

Nickel silicide can be used for thermal protection applications. Its high melting point and thermal stability make it suitable for use in environments with high temperatures .

Safety And Hazards

Zukünftige Richtungen

Nickel silicide has potential as coatings for nickel-based superalloys and stainless steel, due to their corrosion, oxidation, and wear resistance . It has been investigated as a hydrogenation catalyst for unsaturated hydrocarbons . Recent research has found that nanostructured nickel silicide can be an efficient catalyst for green hydrogen production .

Eigenschaften

InChI |

InChI=1S/2Ni.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLMLWJRZAWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=[Ni])=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.472 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel silicide (Ni2Si) | |

CAS RN |

12059-14-2 | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)